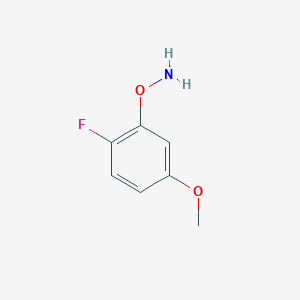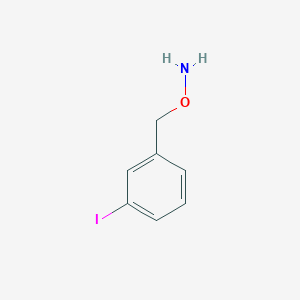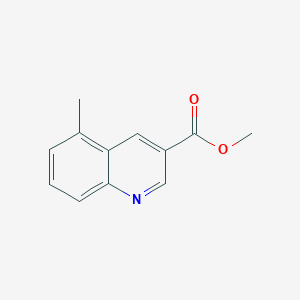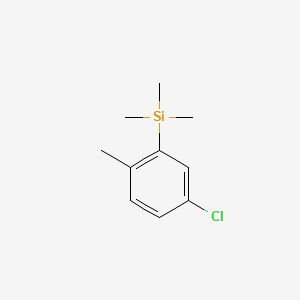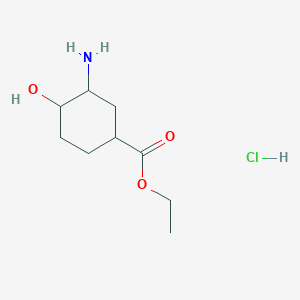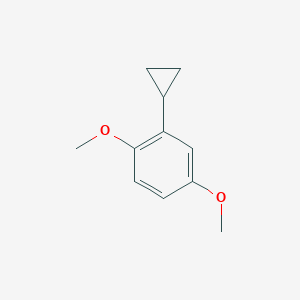
2-Cyclopropyl-1,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1,4-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group at the 2-position and methoxy groups at the 1- and 4-positions
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common synthetic route involves the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with cyclopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocation intermediate, followed by electrophilic aromatic substitution on the benzene ring.
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of 1,4-dimethoxybenzene with cyclopropyl bromide in the presence of a strong Lewis acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Friedel-Crafts alkylation reactions, optimized for high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, such as the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropyl-substituted phenols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Lewis acids like aluminum chloride (AlCl₃) and bromine (Br₂) are often employed in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Cyclopropyl-substituted phenols and other reduced derivatives.
Substitution Products: Various substituted benzene derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-Cyclopropyl-1,4-dimethoxybenzene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-1,4-dimethoxybenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
1,4-Dimethoxybenzene: This compound lacks the cyclopropyl group and serves as a simpler analog.
2-Cyclopropylbenzene: This compound has a cyclopropyl group but lacks the methoxy groups.
1,4-Dimethoxy-2-methylbenzene: This compound has a methyl group instead of the cyclopropyl group.
Uniqueness: 2-Cyclopropyl-1,4-dimethoxybenzene is unique due to the presence of both the cyclopropyl group and the methoxy groups, which can influence its reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-cyclopropyl-1,4-dimethoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-12-9-5-6-11(13-2)10(7-9)8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
NEXXAQDEWLNUGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


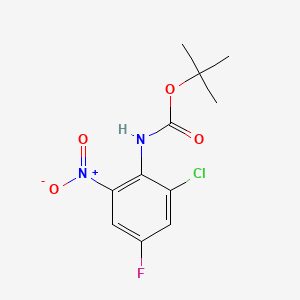
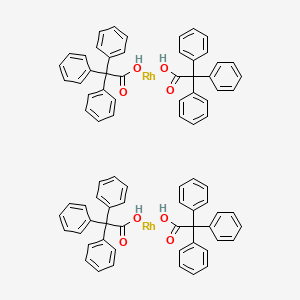
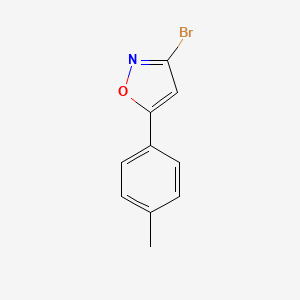
![4-Bromo-5-chloro-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B15336650.png)
